molecular formula C17H18ClNO2S B2484355 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1787883-00-4

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2484355
CAS No.: 1787883-00-4
M. Wt: 335.85
InChI Key: JFIIAVWVBATQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiazepane rings can facilitate binding to specific sites, while the chlorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanol: A reduced form of the compound with similar structural features.

    2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanoic acid: An oxidized derivative with potential different biological activities.

Uniqueness

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the thiazepane ring, in particular, distinguishes it from many other compounds and may contribute to its potential as a versatile building block in synthetic chemistry and drug development.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)12-17(20)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIIAVWVBATQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.